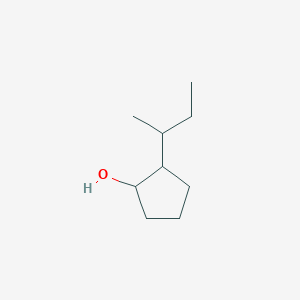

2-(Butan-2-yl)cyclopentan-1-ol

Description

2-(Butan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol with a cyclopentane ring substituted with a butan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-butan-2-ylcyclopentan-1-ol |

InChI |

InChI=1S/C9H18O/c1-3-7(2)8-5-4-6-9(8)10/h7-10H,3-6H2,1-2H3 |

InChI Key |

SQITZQXJIFQULD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(Butan-2-yl)cyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2-(Butan-2-yl)cyclopentan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: NaBH4 or LiAlH4 in THF or ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2-(Butan-2-yl)cyclopentanone or 2-(Butan-2-yl)cyclopentanoic acid.

Reduction: Cyclopentane derivatives.

Substitution: 2-(Butan-2-yl)cyclopentyl chloride.

Scientific Research Applications

2-(Butan-2-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

2-Cyclopenten-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity.

2-(Butan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness

2-(Butan-2-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its secondary alcohol group and the presence of a butan-2-yl substituent make it a valuable compound for various synthetic and research applications.

Biological Activity

2-(Butan-2-yl)cyclopentan-1-ol, also known as a cyclopentanol derivative, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of 2-(Butan-2-yl)cyclopentan-1-ol is , with a molecular weight of approximately 140.23 g/mol. The compound features a cyclopentane ring with a butan-2-yl substituent at the first position, contributing to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | 2-(Butan-2-yl)cyclopentan-1-ol |

The biological activity of 2-(Butan-2-yl)cyclopentan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl group in the compound allows for hydrogen bonding, which can enhance its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(Butan-2-yl)cyclopentan-1-ol. Variations in the substituents on the cyclopentane ring or modifications to the hydroxyl group can significantly influence its potency and selectivity towards biological targets.

Case Study: COX Inhibition

A study examining similar cyclopentanol derivatives demonstrated that modifications at the hydroxyl position could enhance COX inhibition. For example, compounds with bulky groups adjacent to the hydroxyl group showed increased inhibitory activity compared to their simpler analogs .

Research Findings

Recent studies have highlighted various biological activities associated with 2-(Butan-2-yl)cyclopentan-1-ol:

- Anti-inflammatory Activity : Compounds structurally related to 2-(Butan-2-yl)cyclopentan-1-ol have shown promise in reducing inflammation in animal models by inhibiting COX enzymes.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibacterial agents.

- Cytotoxic Effects : Preliminary studies indicate that certain analogs may possess cytotoxic properties against cancer cell lines, warranting further investigation into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.